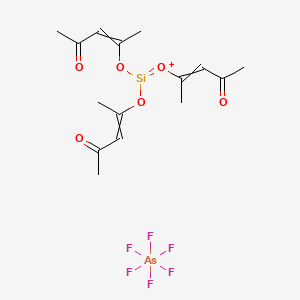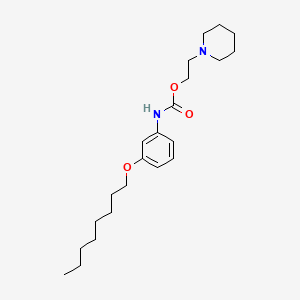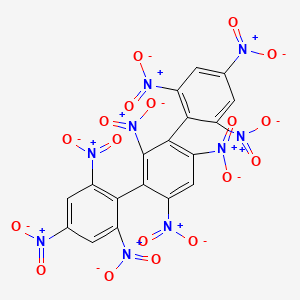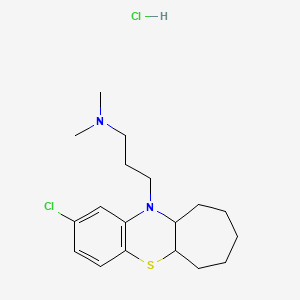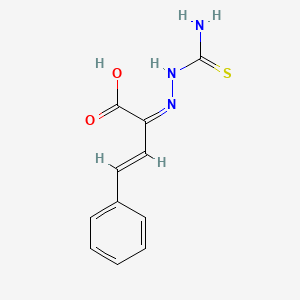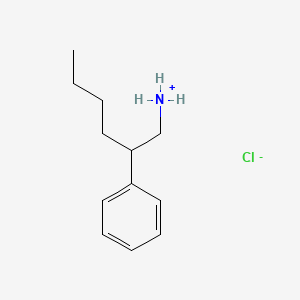
2-Phenylhexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylhexylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a derivative of phenethylamine, characterized by the presence of a phenyl group attached to a hexylamine chain. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhexylamine hydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods provide efficient routes to obtain the desired amine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar catalysts and reagents. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylhexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas over a nickel catalyst are frequently used.
Substitution: Reagents such as halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-Phenylhexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neuromodulator.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Phenylhexylamine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, influencing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Comparación Con Compuestos Similares
2-Phenylhexylamine hydrochloride can be compared with other phenethylamine derivatives, such as:
Phenylethylamine: A natural monoamine alkaloid with similar stimulant properties.
Amphetamines: Synthetic derivatives with potent central nervous system stimulant effects.
Catecholamines: Endogenous compounds like dopamine and norepinephrine that play crucial roles in neurotransmission.
Propiedades
Número CAS |
63765-92-4 |
|---|---|
Fórmula molecular |
C12H20ClN |
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
2-phenylhexylazanium;chloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H |
Clave InChI |
ROMSRIRQMRUQQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



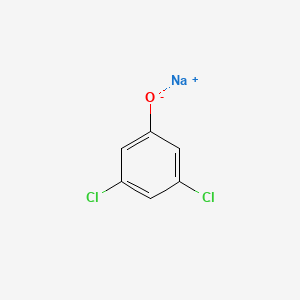
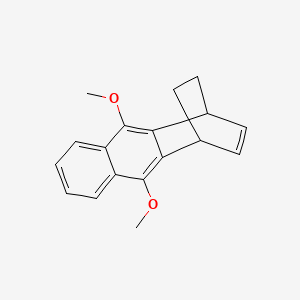
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
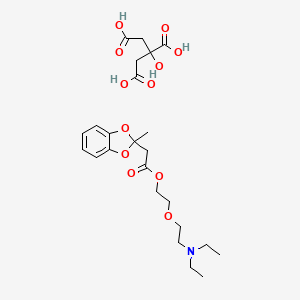
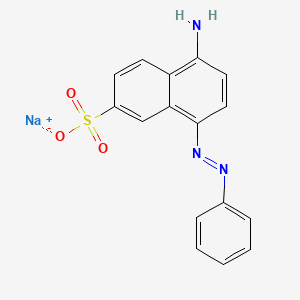
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
